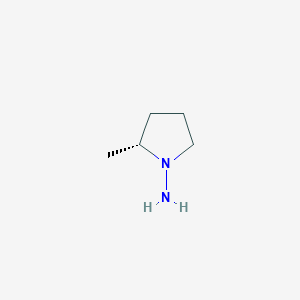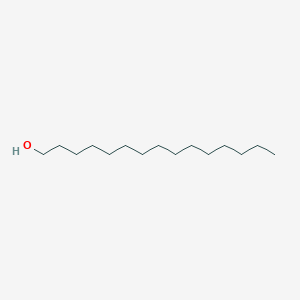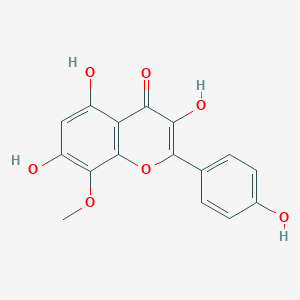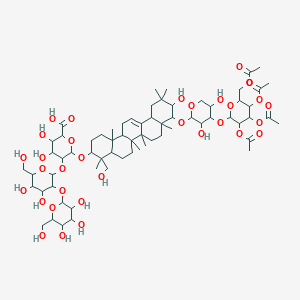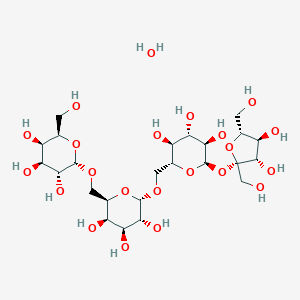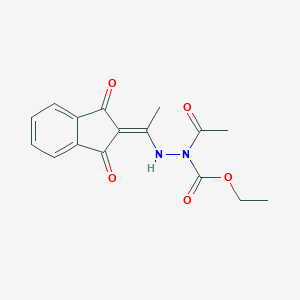
Vinaginsenoside R4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinaginsenoside R4 is a natural product isolated from the leaves of hydroponically grown ginseng . It has been found to inhibit melanin biosynthesis and enhance pigmentation in zebrafish without any cytotoxic effects on melan-a cells . This suggests that it may have potential as a new skin whitening compound .
Molecular Structure Analysis
Vinaginsenoside R4 has a molecular formula of C48H82O19 . For a more detailed molecular structure, please refer to the source .Chemical Reactions Analysis
Vinaginsenoside R4 has been found to inhibit melanin biosynthesis . This suggests that it interacts with the biochemical pathway of melanin production, although the exact mechanism of this interaction is not clear from the available information.Aplicaciones Científicas De Investigación
Inhibitor of Melanogenesis
Vinaginsenoside R4 has been identified as a potential inhibitor of melanogenesis . Melanogenesis is the process that leads to the production of melanin, the pigment responsible for the color of our skin, hair, and eyes. The inhibitory activity of Vinaginsenoside R4 on melanogenesis was 27.8% at a concentration of 80 µM . This suggests that Vinaginsenoside R4 could potentially be used in the development of skin whitening compounds .
Pharmacologically Active Compound
The absorption and bioavailability of ginsenosides, the family of saponins that Vinaginsenoside R4 belongs to, mainly depend on an individual’s gastrointestinal bioconversion abilities . There is a need to improve ginseng processing to predictably increase the pharmacologically active of ginsenosides . Vinaginsenoside R4, being a ginsenoside, could therefore have potential pharmacological applications.
Potential Role in Ginseng Processing
Different processing methods of ginseng produce a range of ginsenoside compositions with diverse pharmacological properties . As Vinaginsenoside R4 is a ginsenoside, it could play a role in these processing methods, potentially influencing the pharmacological properties of the resulting ginseng product .
Role in Traditional Medicine
Ginseng, from which Vinaginsenoside R4 is derived, is a very famous traditional medicinal herb in Asian countries . Given its potential pharmacological properties, Vinaginsenoside R4 could have applications in traditional medicine.
Potential Use in Cosmetic Research
Vinaginsenoside R4 showed inhibitory activity on body pigmentation on a zebrafish model . Zebrafish are commonly used as a model for biomedical or cosmetic research . This suggests that Vinaginsenoside R4 could potentially be used in cosmetic research, particularly in the development of skin whitening products .
Spectroscopic Analysis
Vinaginsenoside R4 can be identified through spectroscopic methods, including fast atom bombardment mass spectroscopy (FAB-MS), 1D-nuclear magnetic resonance (NMR), 2D-NMR, and infrared (IR) spectroscopy . This suggests that Vinaginsenoside R4 could be used in spectroscopic analysis for research purposes .
Mecanismo De Acción
Vinaginsenoside R4: A Comprehensive Review of Its Mechanism of Action
Vinaginsenoside R4, also known as Vina-ginsenosideR4, is a minor ginsenoside isolated from the leaves of hydroponic Panax ginseng . This compound has been found to exhibit several interesting biological activities, which we will explore in this article.
Target of Action
Vinaginsenoside R4 primarily targets melanin biosynthesis . Melanin is a pigment responsible for the color of our skin, hair, and eyes. By interacting with this biosynthetic process, Vinaginsenoside R4 can influence pigmentation.
Mode of Action
Vinaginsenoside R4 interacts with its target by inhibiting the biosynthesis of melanin . This inhibition occurs without any cytotoxic effects on the melan-a cells , which are a type of melanocyte used for studies on melanin production.
Biochemical Pathways
It has been suggested that it may be involved in the pi3k/akt/gsk-3β signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Pharmacokinetics
They may also be metabolized by intestinal microflora before absorption into the blood . Ginsenosides are typically cleared from the body rapidly .
Result of Action
The primary molecular effect of Vinaginsenoside R4 is the inhibition of melanin biosynthesis . This results in a decrease in pigmentation. On a cellular level, Vinaginsenoside R4 has been found to protect PC12 cells (a cell line derived from a pheochromocytoma of the rat adrenal medulla) against 6-hydroxydopamine-induced toxicity .
Action Environment
The action of Vinaginsenoside R4 can be influenced by various environmental factors. For instance, the method of ginseng processing can affect the composition and pharmacological properties of ginsenosides . .
Direcciones Futuras
While Vinaginsenoside R4 has shown potential as a skin whitening compound, more research is needed to fully understand its mechanism of action and potential applications . Future studies could also explore other potential uses of this compound, given its natural origin and lack of cytotoxic effects .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJAEODBOCLNBU-GYMUUCMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


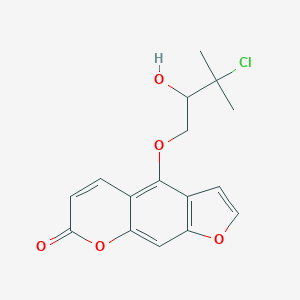


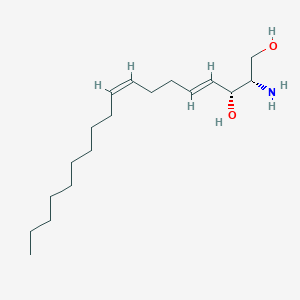

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
